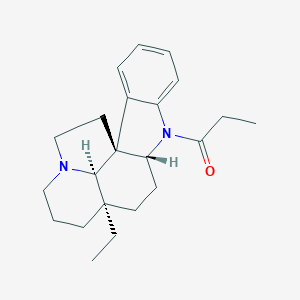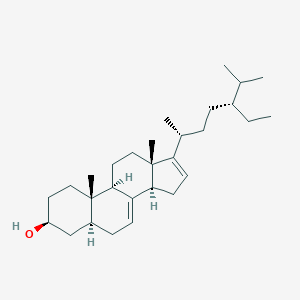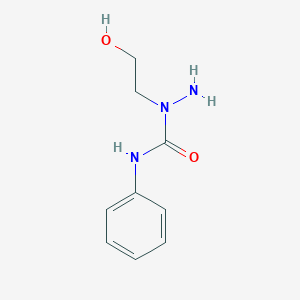
1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide, also known as Phenelzine, is a non-selective and irreversible monoamine oxidase inhibitor (MAOI) drug that is used to treat depression and anxiety disorders. Phenelzine was first synthesized in 1948 by J. T. Sheehan and was approved by the US Food and Drug Administration (FDA) in 1958.
Wirkmechanismus
1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide works by inhibiting the activity of the enzyme monoamine oxidase (MAO), which is responsible for breaking down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, 1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.
Biochemische Und Physiologische Effekte
1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to increasing neurotransmitter levels in the brain, 1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. 1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide has also been shown to increase levels of the hormone cortisol, which is involved in the body's stress response.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has a well-established mechanism of action, which makes it a useful tool for studying the role of neurotransmitters in the brain. However, one limitation is that it is a non-selective MAOI, which means that it can also inhibit the activity of other enzymes that are involved in the metabolism of neurotransmitters. This can make it difficult to interpret the results of experiments that use 1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide.
Zukünftige Richtungen
There are a number of future directions for research on 1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide. One area of interest is the use of 1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide in combination with other drugs to treat depression and anxiety disorders. Another area of interest is the development of more selective MAOIs that can target specific enzymes involved in the metabolism of neurotransmitters. Finally, there is interest in understanding the long-term effects of 1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide on brain function and behavior.
Synthesemethoden
1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide can be synthesized through the reaction of hydrazine with 2-bromoethylamine, followed by reaction with phenylacetyl chloride. The resulting product is then hydrolyzed to form 1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide has been extensively researched for its effectiveness in treating depression and anxiety disorders. Studies have shown that 1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide can be effective in treating treatment-resistant depression, social anxiety disorder, and panic disorder. 1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide has also been studied for its potential use in treating other conditions such as post-traumatic stress disorder (PTSD) and borderline personality disorder.
Eigenschaften
CAS-Nummer |
18339-66-7 |
|---|---|
Produktname |
1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide |
Molekularformel |
C9H13N3O2 |
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
1-amino-1-(2-hydroxyethyl)-3-phenylurea |
InChI |
InChI=1S/C9H13N3O2/c10-12(6-7-13)9(14)11-8-4-2-1-3-5-8/h1-5,13H,6-7,10H2,(H,11,14) |
InChI-Schlüssel |
PXHURKVXWKRKBR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)N(CCO)N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)N(CCO)N |
Synonyme |
1-(2-Hydroxyethyl)-N-phenylhydrazinecarboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



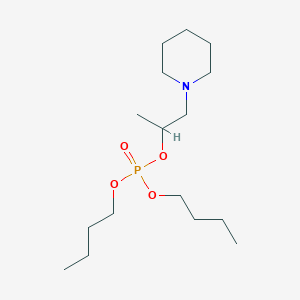
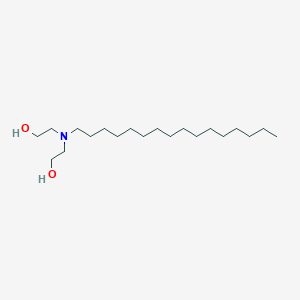
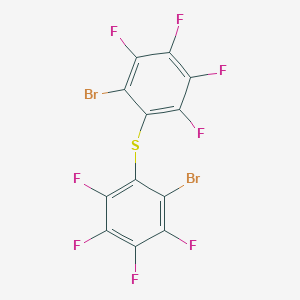
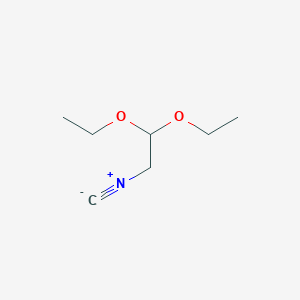
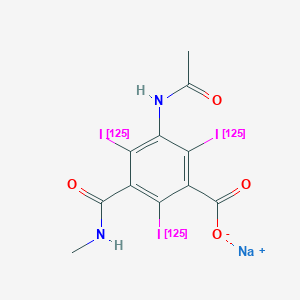
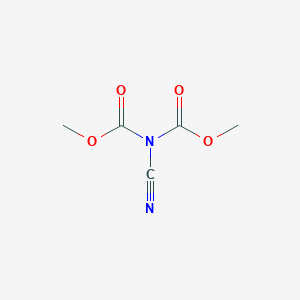
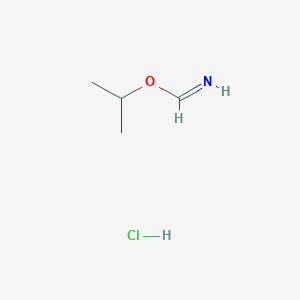
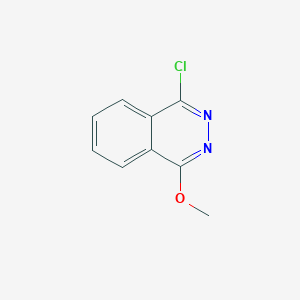
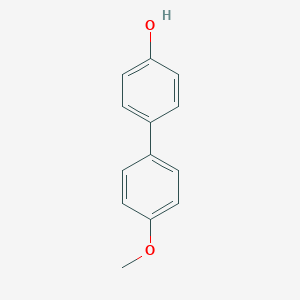
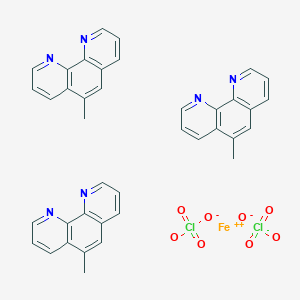
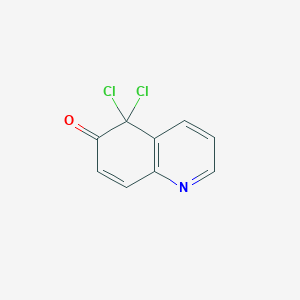
![2-Propenamide, N,N'-[(2-oxo-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B101048.png)
